3,3-dimethyl-8-(2-methylpropyl)-6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERAZIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrano[3,4-c]pyridine core, which is a fused bicyclic system combining a pyridine ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERAZIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrano[3,4-c]pyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a dihydropyran derivative under acidic or basic conditions. The introduction of the piperazine moiety can be accomplished through nucleophilic substitution reactions, where a piperazine derivative is reacted with an appropriate leaving group on the pyrano[3,4-c]pyridine core. The nitrile group can be introduced through a cyanation reaction, using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, solvents, and purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors or batch reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERAZIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amines or alcohols
Scientific Research Applications
3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERAZIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It may find applications in the development of new materials, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERAZIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE depends on its specific interactions with molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it could inhibit or activate specific enzymes, bind to receptor sites, or interfere with cellular signaling pathways. The exact mechanism of action would require detailed biochemical and pharmacological studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE: This compound features a piperidine moiety instead of a piperazine moiety, which may result in different chemical and biological properties.
3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(MORPHOLIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE:
Uniqueness
The uniqueness of 3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERAZIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE lies in its specific combination of functional groups and the pyrano[3,4-c]pyridine core. The presence of the piperazine moiety and nitrile group may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in the design and development of new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C19H28N4O |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3,3-dimethyl-8-(2-methylpropyl)-6-piperazin-1-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C19H28N4O/c1-13(2)9-17-16-12-24-19(3,4)10-14(16)15(11-20)18(22-17)23-7-5-21-6-8-23/h13,21H,5-10,12H2,1-4H3 |
InChI Key |
IDLYNSHPKMAMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCNCC3 |
Origin of Product |
United States |
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